![molecular formula C9H9NOS B025218 (2-Methylbenzo[D]thiazol-6-YL)methanol CAS No. 103440-65-9](/img/structure/B25218.png)

(2-Methylbenzo[D]thiazol-6-YL)methanol

Overview

Description

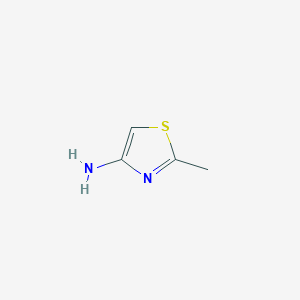

2-Methylbenzo[D]thiazol-6-YL)methanol, also known as MBT, is a synthetic organic compound with a wide range of applications in scientific research. It is a highly versatile compound that can be used in a variety of laboratory experiments due to its unique chemical structure. MBT is a colorless, odorless, and water-soluble compound that can be easily synthesized and stored. MBT has been extensively studied in recent years and has been found to have a variety of biochemical and physiological effects on living organisms.

Scientific Research Applications

Benzothiazole derivatives, including (2-Methylbenzo[D]thiazol-6-yl)methanol, play a significant role in various fields due to their unique chemical properties and biological activities. The thiazole ring, a core structure in these compounds, is integral to many natural and synthetic bioactive molecules. Research on benzothiazole derivatives has demonstrated a wide range of pharmacological activities, such as antiviral, antimicrobial, anti-allergic, anti-diabetic, anti-tumor, anti-inflammatory, anthelmintic, and anti-cancer properties. These activities are attributed to the structural variations and substitutions on the benzothiazole scaffold, particularly at the C-2 carbon atom and C-6, highlighting the importance of these compounds in medicinal chemistry (Bhat & Belagali, 2020).

Energy and Environmental Applications

The synthesis and decomposition reactions of methanol, including its derivatives, have been extensively studied for their potential in energy conservation and environmental protection. A notable application is the development of thermal energy transport systems utilizing methanol's synthesis and decomposition reactions to recover wasted or unused discharged heat from industrial sources. This process involves the carbonylation of methanol to methyl formate, followed by the hydrogenolysis of the formate, showcasing the versatility of methanol and its derivatives in contributing to sustainable energy solutions (Qiusheng Liu et al., 2002).

Mechanism of Action

Target of Action

Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Some thiazole derivatives have been found to exhibit weak cox-1 inhibitory activity . This suggests that (2-Methylbenzo[D]thiazol-6-YL)methanol may interact with its targets, leading to changes in cellular processes.

Biochemical Pathways

Thiazole derivatives have been found to be involved in a variety of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound’s bioavailability may be influenced by these properties.

Result of Action

Some thiazole derivatives have been found to exhibit cytotoxic activity on human tumor cell lines , suggesting that this compound may have similar effects.

Action Environment

The solubility properties of thiazole derivatives suggest that their action may be influenced by the chemical environment .

Future Directions

Thiazoles, including “(2-Methylbenzo[D]thiazol-6-YL)methanol”, have shown notable pharmacological actions, making them significant potential things in the mainly increasing chemical world of compounds . This highlights a wide sight on the preparation and biological actions of materials having thiazole moiety .

Biochemical Analysis

Biochemical Properties

It is known that thiazole derivatives, which include (2-Methylbenzo[D]thiazol-6-YL)methanol, have been found to exhibit diverse biological activities . These activities include acting as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .

Cellular Effects

Thiazole derivatives have been found to have potent biological activities, such as antimicrobial, antifungal, and antitumor effects

Molecular Mechanism

Thiazole derivatives have been found to interact with various biomolecules, leading to changes in gene expression, enzyme inhibition or activation, and binding interactions

properties

IUPAC Name |

(2-methyl-1,3-benzothiazol-6-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NOS/c1-6-10-8-3-2-7(5-11)4-9(8)12-6/h2-4,11H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMABUKKLVPBEIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=C(C=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901301878 | |

| Record name | 2-Methyl-6-benzothiazolemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901301878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

103440-65-9 | |

| Record name | 2-Methyl-6-benzothiazolemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103440-65-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-6-benzothiazolemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901301878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

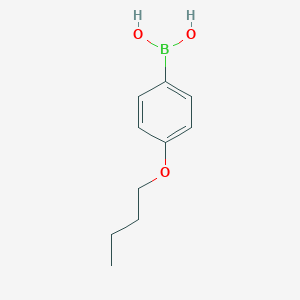

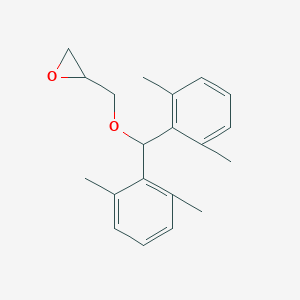

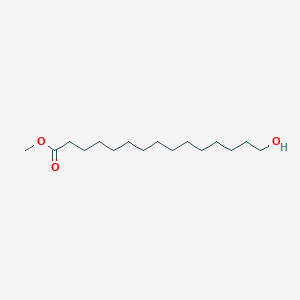

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tricyclo[3.1.0.02,6]hex-3-ene-3-carbonitrile](/img/structure/B25153.png)